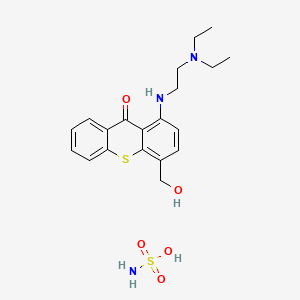
Hycanthone sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hycanthone sulfamate, also known as this compound, is a useful research compound. Its molecular formula is C20H27N3O5S2 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Hycanthone sulfamate exhibits anti-helminthic properties, particularly against Schistosoma mansoni. Its mechanism of action involves the inhibition of worm monoamine oxidase, leading to increased levels of biogenic amines within the parasites. This disruption is critical for the survival and motility of the worms, ultimately resulting in their death .
Key Targets and Conditions
The following table summarizes the primary targets and conditions associated with this compound:
| Target | Pharmacology | Condition | Potency (IC50) |
|---|---|---|---|
| Carboxylic ester hydrolase | Anti-helminthic activity | Human schistosomiasis | 80.0 nM |
| Unknown | Potential for other parasitic infections | Unspecified | Not specified |
Clinical Trials and Efficacy
This compound has undergone various clinical trials, demonstrating significant efficacy in treating active schistosomiasis. A notable trial involved 203 patients treated with enterocoated tablets or intramuscular injections. The results indicated a cure rate exceeding 90% with manageable side effects such as nausea and abdominal pain .
Summary of Clinical Findings
- Treatment Regimen : Single intramuscular doses ranging from 2 to 3 mg/kg were found to be most effective.
- Side Effects : Common side effects included anorexia, nausea, and muscle pain; however, serious adverse effects were minimal.
- Long-term Effects : Studies have indicated potential hepatocellular effects, necessitating further investigation into long-term safety .
Promising Research Areas
- Combination Therapies : Investigating the use of this compound alongside praziquantel to enhance treatment efficacy against resistant strains.
- New Derivatives : Development of analogs that may improve pharmacokinetic profiles and reduce toxicity while maintaining effectiveness against Schistosoma species.
- Broader Antiparasitic Applications : Exploring its effects on other helminths and protozoan parasites.
Propiedades
Número CAS |
23282-51-1 |
|---|---|
Fórmula molecular |
C20H27N3O5S2 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one;sulfamic acid |
InChI |
InChI=1S/C20H24N2O2S.H3NO3S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20;1-5(2,3)4/h5-10,21,23H,3-4,11-13H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
XKXSMHTUJNQUOW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.NS(=O)(=O)O |
SMILES canónico |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.NS(=O)(=O)O |
Key on ui other cas no. |
27948-13-6 |
Sinónimos |
hycanthone sulfamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















